1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea
Description
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea” is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) scaffold. Its structure includes a 3,4-dihydro-2H-pyrrole ring, a 3-fluorophenyl group, and a 4-methoxyphenyl substituent. This compound shares structural motifs with pharmacologically active urea derivatives, which are often explored for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-9-7-14(8-10-16)21-18(23)22(17-6-3-11-20-17)15-5-2-4-13(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYEATXYODJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
| Compound Name | Substituent (Para Position) | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | 4-Methoxy | C₁₈H₁₇FN₃O₂ | ~327.35 g/mol |
| BG14111 (Analog) | 4-Methyl | C₁₈H₁₈FN₃O | 311.35 g/mol |
Thiazole-Containing Urea Derivatives
Compounds 8a–8c from Molecules (2013) feature a thiazole ring instead of the dihydropyrrole group. For example, 8a (1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea) has a thiazole moiety with a chloromethyl substituent.
Comparison with Thiazole Analogs :
Complex Urea Derivatives with Stereochemistry
The compound 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea () features a stereochemically defined pyrrolidine ring, a pyrimidine-pyrazole system, and a methoxyethyl chain. This complexity increases molecular weight (~529 g/mol) and introduces multiple hydrogen-bonding sites, contrasting with the simpler dihydropyrrole and methoxyphenyl groups in the target compound .
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